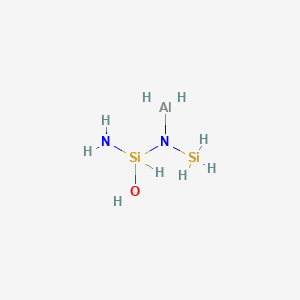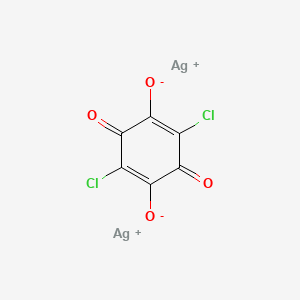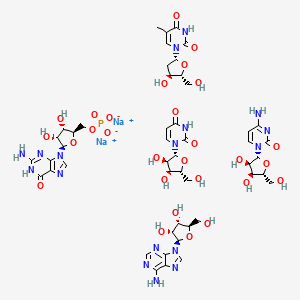
Vitacic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an essential nutrient for humans and certain other animal species, playing a crucial role in tissue repair, collagen synthesis, and the enzymatic production of certain neurotransmitters . Vitacic is also known for its antioxidant properties, helping to protect cells from damage caused by free radicals .
准备方法
Synthetic Routes and Reaction Conditions
The industrial synthesis of Vitacic typically involves the Reichstein process, which starts with the hydrogenation of D-glucose to D-sorbitol. This is followed by microbial oxidation to L-sorbose, which is then chemically oxidized to 2-keto-L-gulonic acid. Finally, this compound is lactonized to produce ascorbic acid .
Industrial Production Methods
In modern industrial production, the two-step fermentation process is often used. This method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using genetically modified bacteria, followed by chemical conversion to ascorbic acid. This process is more efficient and environmentally friendly compared to the traditional Reichstein process .
化学反应分析
Types of Reactions
Vitacic undergoes various chemical reactions, including:
Oxidation: Ascorbic acid can be oxidized to dehydroascorbic acid, which can further hydrolyze to diketogulonic acid.
Reduction: It acts as a reducing agent in many biochemical reactions, donating electrons to neutralize free radicals.
Substitution: Ascorbic acid can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium iodate, often used in titrimetric analysis.
Reduction: Ascorbic acid itself is a reducing agent and can reduce compounds like ferric ions to ferrous ions.
Substitution: Strong acids like hydrochloric acid can facilitate substitution reactions involving ascorbic acid.
Major Products Formed
Dehydroascorbic acid: Formed through oxidation.
Diketogulonic acid: Formed through further hydrolysis of dehydroascorbic acid.
科学研究应用
Vitacic has a wide range of applications in scientific research:
作用机制
Vitacic exerts its effects primarily through its role as a cofactor in enzymatic reactions. It is essential for the hydroxylation of proline and lysine residues in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues . As an antioxidant, it donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage . It also enhances the absorption of non-heme iron by reducing ferric ions to ferrous ions in the gastrointestinal tract .
相似化合物的比较
Similar Compounds
Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in the body.
Diketogulonic acid: A degradation product of dehydroascorbic acid.
Erythorbic acid: A stereoisomer of ascorbic acid with similar antioxidant properties but lower biological activity.
Uniqueness
Vitacic is unique due to its dual role as both a vitamin and an antioxidant. Unlike its stereoisomer erythorbic acid, this compound is biologically active and essential for human health. Its ability to participate in a wide range of biochemical reactions, including collagen synthesis and immune function, sets it apart from other similar compounds .
属性
CAS 编号 |
78837-98-6 |
|---|---|
分子式 |
C48H64N17Na2O28P |
分子量 |
1404.1 g/mol |
IUPAC 名称 |
disodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1 |
InChI 键 |
FKKZQICWWIUIPM-CMCQJTTPSA-L |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
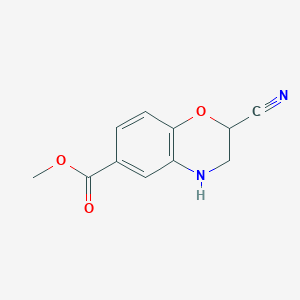
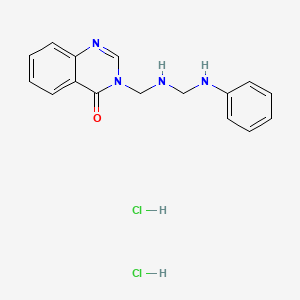
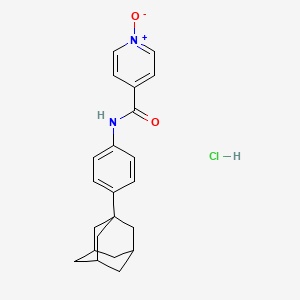
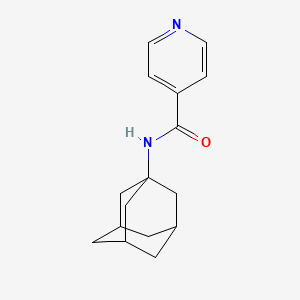

![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

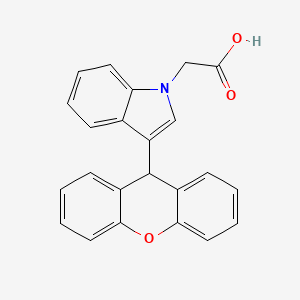
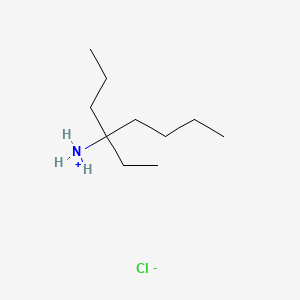

![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
